molecular formula C13H9Cl2N3O2S B3747160 2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide

2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide

Cat. No.: B3747160
M. Wt: 342.2 g/mol
InChI Key: MWPMLEHIISUOFB-UHFFFAOYSA-N
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Description

2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and are used in various pharmacological applications. This compound, in particular, has gained attention due to its potential therapeutic properties and its role as a building block in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 1H-indazole-6-amine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-scale reactors and purification systems to ensure high yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzenesulfonamides, while coupling reactions can produce more complex heterocyclic compounds .

Scientific Research Applications

2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Dichloro-N-(1H-indazol-6-yl)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both indazole and benzenesulfonamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .

Properties

IUPAC Name

2,5-dichloro-N-(1H-indazol-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3O2S/c14-9-2-4-11(15)13(5-9)21(19,20)18-10-3-1-8-7-16-17-12(8)6-10/h1-7,18H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWPMLEHIISUOFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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